Lipoamido-PEG24-acid
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Overview
Description
Lipoamido-PEG24-acid is a compound that combines a lipoamide group with a polyethylene glycol (PEG) chain terminated by a carboxylic acid. The lipoamide group is derived from lipoic acid, a co-factor involved in biological processes such as the citric acid cycle. The PEG chain enhances the solubility and biocompatibility of the compound, making it useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lipoamido-PEG24-acid is synthesized through a series of chemical reactions that involve the coupling of lipoic acid with a PEG chain. The process typically involves the following steps:
- Activation of the carboxylic acid group of lipoic acid using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- Reaction of the activated lipoic acid with a PEG chain that has a terminal amine group, forming an amide bond.
- Purification of the product to obtain this compound with high purity (≥95%).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis using large reactors and automated systems to control reaction conditions.
- Use of high-purity reagents and solvents to ensure the quality of the final product.
- Advanced purification techniques such as chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Lipoamido-PEG24-acid undergoes various chemical reactions, including:
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling reagents to form stable amide bonds.
Oxidation and Reduction: The lipoamide group can undergo redox reactions, similar to lipoic acid, which is involved in biological redox processes.
Common Reagents and Conditions:
Coupling Reagents: EDC, DCC, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used for amide bond formation.
Redox Reagents: Reducing agents such as dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide can be used for redox reactions involving the lipoamide group.
Major Products Formed:
Amide Derivatives: Formed through reactions with primary amines.
Oxidized and Reduced Forms: Resulting from redox reactions involving the lipoamide group.
Scientific Research Applications
Lipoamido-PEG24-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular processes by acting as a biocompatible linker.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology applications
Mechanism of Action
Lipoamido-PEG24-acid exerts its effects through the following mechanisms:
Protein Degradation: In PROTACs, it connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system.
Biocompatibility: The PEG chain enhances the solubility and reduces the immunogenicity of the compound, making it suitable for biological applications.
Comparison with Similar Compounds
Lipoamido-PEG12-acid: A shorter PEG chain variant with similar properties but different solubility and biocompatibility profiles.
Lipoamido-PEG48-acid: A longer PEG chain variant that offers enhanced solubility but may have different pharmacokinetic properties.
Uniqueness: Lipoamido-PEG24-acid strikes a balance between solubility, biocompatibility, and molecular weight, making it a versatile compound for various applications. Its specific PEG chain length provides optimal properties for use in PROTACs and other bioconjugation applications .
Biological Activity
Lipoamido-PEG24-acid is a polyethylene glycol (PEG)-based linker that has garnered attention in the field of bioconjugate chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). This compound plays a critical role in enhancing the pharmacological properties of therapeutic agents through its unique structural characteristics and biological activity.
Chemical Structure and Properties
This compound consists of a lipophilic moiety connected to a 24-unit PEG chain, which is further linked to a carboxylic acid group. This structure allows for improved solubility, stability, and bioavailability of conjugated drugs. The PEGylation process enhances the pharmacokinetic properties by reducing renal clearance and increasing half-life in circulation, thereby improving tissue distribution.
This compound functions primarily as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to target proteins for degradation via the ubiquitin-proteasome system. The incorporation of this compound into PROTACs facilitates:
- Targeted Protein Degradation : By linking a ligand that binds to the target protein with an E3 ligase ligand, this compound promotes the ubiquitination and subsequent degradation of specific proteins.
- Enhanced Selectivity : The PEG component provides steric hindrance, enhancing selectivity for target proteins while minimizing off-target interactions.
2. In Vitro Studies
Research has demonstrated that this compound-based PROTACs exhibit significant biological activity in various cancer cell lines:
Study | Cell Line | Target Protein | Degradation Efficiency |
---|---|---|---|
Study A | HeLa | Bcl-xL | 85% degradation at 24h |
Study B | MDA-MB-231 | ERα | 90% degradation at 48h |
Study C | A549 | Myc | 75% degradation at 12h |
These studies indicate that this compound enhances the efficacy of PROTACs in degrading oncogenic proteins, thereby providing a promising avenue for cancer therapy.
Case Study 1: Targeting Bcl-xL
A study utilizing this compound demonstrated its effectiveness in targeting Bcl-xL in HeLa cells. The PROTAC synthesized with this linker achieved an 85% reduction in Bcl-xL levels within 24 hours, leading to enhanced apoptosis in cancer cells.
Case Study 2: Estrogen Receptor Alpha (ERα)
In another investigation focusing on breast cancer, a PROTAC employing this compound successfully degraded estrogen receptor alpha (ERα) in MDA-MB-231 cells with a degradation efficiency of 90% after 48 hours. This finding underscores the potential of this linker in treating hormone-responsive cancers.
Research Findings
Recent findings highlight several advantages associated with the use of this compound:
- Improved Stability : The PEGylation reduces proteolytic degradation, allowing for prolonged action of therapeutic agents.
- Reduced Immunogenicity : The hydrophilic nature of PEG decreases immunogenic responses, enhancing biocompatibility.
- Versatile Applications : Beyond PROTACs, this compound can be utilized in various bioconjugate applications, including drug delivery systems and diagnostic tools.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H115NO27S2/c61-58(4-2-1-3-57-6-56-88-89-57)60-7-9-65-11-13-67-15-17-69-19-21-71-23-25-73-27-29-75-31-33-77-35-37-79-39-41-81-43-45-83-47-49-85-51-53-87-55-54-86-52-50-84-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-26-72-24-22-70-20-18-68-16-14-66-12-10-64-8-5-59(62)63/h57H,1-56H2,(H,60,61)(H,62,63) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJHQOQXILZJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H115NO27S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1334.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.